molecular formula C17H19NO5 B5644626 N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B5644626
M. Wt: 317.34 g/mol
InChI Key: XTSKWYUVPFVXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 3,4-dimethoxyaniline with 4-methoxyphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy groups on the phenyl rings can influence its binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide can be compared with other similar compounds such as:

    N-(3,4-dimethoxyphenyl)-2-(4-hydroxyphenoxy)acetamide: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its chemical and biological properties.

    N-(3,4-dimethoxyphenyl)-2-(4-chlorophenoxy)acetamide:

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-13-5-7-14(8-6-13)23-11-17(19)18-12-4-9-15(21-2)16(10-12)22-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSKWYUVPFVXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.